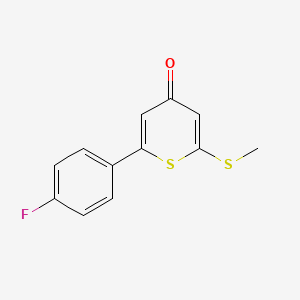

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Description

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-26-4) is a fluorinated thiopyranone derivative characterized by a six-membered thiopyranone ring substituted at the 2-position with a 4-fluorophenyl group and at the 6-position with a methylthio (-SCH₃) moiety. While direct biological data are unavailable in the provided evidence, structural analogs suggest that such modifications can enhance stability and bioavailability .

Properties

Molecular Formula |

C12H9FOS2 |

|---|---|

Molecular Weight |

252.3 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-6-methylsulfanylthiopyran-4-one |

InChI |

InChI=1S/C12H9FOS2/c1-15-12-7-10(14)6-11(16-12)8-2-4-9(13)5-3-8/h2-7H,1H3 |

InChI Key |

UTQDNVQJKIUAJM-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=O)C=C(S1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The most efficient and widely reported method for synthesizing 2-aryl-6-methylthio-4H-thiopyran-4-one derivatives involves a palladium(II)-catalyzed cross-coupling reaction between 2-sulfinyl-thiopyranone precursors and arylboronic acids under Lewis acid catalysis. This method has been demonstrated to provide moderate to good yields and exhibits excellent substrate scope and functional group tolerance.

Starting Materials and Catalysts

- Substrates: 2-sulfinyl-6-methylthio-4H-thiopyran-4-one derivatives serve as electrophilic coupling partners.

- Arylboronic Acids: 4-fluorophenylboronic acid is used to introduce the 4-fluorophenyl group at the 2-position.

- Catalysts and Ligands:

- Palladium acetate (Pd(OAc)2) as the palladium source.

- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as the ligand to stabilize Pd(0).

- Lewis Acid: Zinc triflate (Zn(OTf)2) enhances electrophilicity of the sulfinyl substrate and improves reaction yield.

- Solvent: Dimethylformamide (DMF) is typically employed due to its polarity and ability to dissolve reagents.

Reaction Conditions

- Temperature: 80 °C

- Reaction Time: Approximately 6 hours

- Molar Ratios:

- 1 equivalent of 2-sulfinyl-thiopyranone

- 2 equivalents of arylboronic acid

- 0.1 equivalent Pd(OAc)2

- 0.1 equivalent XPhos

- 0.2 equivalent Zn(OTf)2

- Workup: After reaction completion, solvent evaporation under reduced pressure followed by purification through column chromatography using ethyl acetate/petroleum ether mixtures.

Mechanistic Insights

The proposed mechanism involves:

- Coordination of Zn(OTf)2 to the carbonyl and sulfinyl oxygens of the 2-sulfinyl-thiopyranone, increasing electrophilicity at the 2-position.

- Oxidative addition of Pd(0), stabilized by XPhos, into the C–S bond of the sulfinyl group forming a palladium-thiopyran intermediate.

- Transmetalation with the arylboronic acid (4-fluorophenylboronic acid) transfers the aryl group to palladium.

- Reductive elimination releases the desired 2-(4-fluorophenyl)-6-methylthio-4H-thiopyran-4-one and regenerates Pd(0).

This catalytic cycle allows for efficient C–C bond formation at the 2-position of the thiopyranone ring.

Comparative Yields and Substrate Effects

A summary of yields from related studies on 2-aryl-4H-thiopyran-4-one derivatives is presented in Table 1 below, illustrating the effect of different substituents and reaction parameters on product yield.

| Entry | Substrate Type (Leaving Group) | Catalyst Loading (Pd(OAc)2 equiv) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-(Methylthio)-4H-thiopyran-4-one (Sulfide) | 0.1 | DMF | 34 | Lower yield due to weaker leaving group |

| 2 | 2-(Methylsulfinyl)-4H-thiopyran-4-one (Sulfinyl) | 0.1 | DMF | 67 | Best performance, sulfinyl as leaving group |

| 3 | 2-(Methylsulfonyl)-4H-thiopyran-4-one (Sulfonyl) | 0.1 | DMF | 12 | Poor yield, sulfonyl less reactive |

| 4 | 2-(Methylsulfinyl)-4H-thiopyran-4-one (Sulfinyl) | 0.2 | DMF | 69 | Increased Pd loading improves yield |

| 5 | 2-(Methylsulfinyl)-4H-thiopyran-4-one (Sulfinyl) | 0.4 | DMF | 71 | Further Pd increase marginally improves yield |

Experimental Notes and Optimization

- Ligand Choice: XPhos is critical for stabilizing Pd(0) and enhancing catalytic efficiency.

- Lewis Acid Role: Zn(OTf)2 coordination activates the substrate and improves yield significantly compared to reactions without Lewis acid.

- Solvent Effects: DMF outperforms THF and other solvents in yield and reaction rate.

- Temperature Control: 80 °C is optimal; higher temperatures may lead to decomposition or side reactions.

- Purification: Column chromatography using gradient elution from petroleum ether to ethyl acetate effectively isolates pure product.

Summary Table of Preparation Conditions

| Parameter | Condition |

|---|---|

| Substrate | 2-(Methylsulfinyl)-6-methylthio-4H-thiopyran-4-one |

| Arylboronic Acid | 4-Fluorophenylboronic acid |

| Catalyst | Pd(OAc)2 (0.1 equiv) |

| Ligand | XPhos (0.1 equiv) |

| Lewis Acid | Zn(OTf)2 (0.2 equiv) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Reaction Time | 6 hours |

| Workup | Evaporation in vacuo, column chromatography (EA/PE) |

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions for electrophilic aromatic substitution often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted derivatives on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural features allow it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that derivatives of thiopyran compounds, including 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one, exhibit significant antibacterial properties. Studies have demonstrated effectiveness against various pathogens, making it a candidate for developing new antibiotics .

Antioxidant Properties

The compound is being investigated for its potential as an antioxidant. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Anti-parasitic Activity

Recent studies have explored the anti-parasitic properties of thiopyran derivatives against protozoan parasites such as Trypanosoma brucei and Leishmania species. These findings suggest potential applications in treating diseases like African sleeping sickness and leishmaniasis .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized in various cross-coupling reactions to synthesize more complex organic molecules, which are essential in pharmaceutical development .

Photochemical Applications

Its unique structure allows for applications in photochemical reactions, particularly in the creation of light-sensitive materials such as photoresists used in electronics manufacturing .

Material Science

The compound's properties make it suitable for use in advanced materials.

Polymer Development

Research is ongoing into the use of thiopyran derivatives for creating polymers with specific thermal and mechanical properties. These materials could have applications in coatings and other protective materials .

Coating Technologies

Due to its chemical stability and reactivity, this compound is being studied for potential use in coating technologies that require specific performance characteristics under various environmental conditions .

Summary Table of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Antioxidant, Anti-parasitic | Effective against multiple pathogens |

| Organic Synthesis | Building block for complex molecules | Useful in cross-coupling reactions |

| Material Science | Polymer development, Coating technologies | Enhanced thermal/mechanical properties |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Compounds for Comparison:

2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-20-8) Substituents: 4-Methoxyphenyl (electron-donating) at position 2; methylthio at position 4.

Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide (CAS: 174493-22-2) Substituents: 4-Isopropylphenyl at position 2; phenyl at position 5. Structural Differences: The thiopyranone ring is saturated (tetrahydro), and the sulfone group (1,1-dioxide) increases polarity.

2-[4-(1-Methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide (CAS: 174493-23-3) Substituents: Similar to the tetrahydro analog but with an unsaturated thiopyranone core.

Physicochemical Properties

Table 1 summarizes molecular data for key compounds:

| Compound Name | 2-Substituent | 6-Substituent | Core Structure | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | CAS Number |

|---|---|---|---|---|---|---|---|

| This compound | 4-Fluorophenyl | Methylthio | Unsaturated | C₁₂H₉FOS₂ | 252.32 | - | 1000574-26-4 |

| 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one | 4-Methoxyphenyl | Methylthio | Unsaturated | C₁₃H₁₂O₂S₂ | 264.36 | - | 1000574-20-8 |

| Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide | 4-Isopropylphenyl | Phenyl | Saturated (tetrahydro) | C₂₀H₂₂O₃S | 342.45 | 1.189 | 174493-22-2 |

| 2-[4-(1-Methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide | 4-Isopropylphenyl | Phenyl | Unsaturated | C₂₀H₁₈O₃S | 338.42 | - | 174493-23-3 |

Observations:

- Electronic Effects: The fluorophenyl group in the target compound introduces electron-withdrawing properties, which may stabilize the thiopyranone ring compared to the electron-donating methoxyphenyl analog .

- Oxidation State: Sulfone-containing derivatives (1,1-dioxide) exhibit higher polarity and solubility in polar solvents compared to non-oxidized thiopyranones .

Crystallographic and Conformational Insights

- Planarity and Conformation: highlights that fluorophenyl-substituted heterocycles often adopt planar conformations, with perpendicular orientations of substituents influencing crystal packing . Although the target compound’s crystallographic data are unavailable, its unsaturated core likely promotes planarity, contrasting with the saturated tetrahydro derivatives .

Biological Activity

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is a heterocyclic compound that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its implications in therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thiopyran class of heterocycles, characterized by a sulfur atom in the ring structure. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against various parasitic diseases. For instance, derivatives of 4H-thiochromen-4-one, which share structural similarities with this compound, have demonstrated significant activity against Leishmania and Trypanosoma species. These compounds exhibited an EC50 below 10 μM, indicating potent antiparasitic effects through mechanisms involving reactive oxygen species (ROS) generation and disruption of metabolic pathways in parasites .

Cytotoxicity

In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, some derivatives demonstrated IC50 values lower than 10 μM against human lung carcinoma (A-549) and breast adenocarcinoma (MDA-MB-231) cell lines, suggesting potential as anticancer agents . The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Interaction with Enzymes

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular metabolism. Studies suggest that similar thiopyran derivatives act as allosteric inhibitors of trypanothione reductase (TR), leading to increased oxidative stress in parasites . This interaction results in mitochondrial dysfunction and ultimately cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiopyran core or substituents on the phenyl ring can significantly alter potency and selectivity against target enzymes. For instance, the introduction of different substituents on the aromatic ring has been shown to enhance enzyme binding affinity and improve therapeutic efficacy .

Study on Antiparasitic Efficacy

A study evaluated various derivatives of thiochromen compounds against Leishmania panamensis, revealing a selectivity index of 153 over monocytes, indicating a favorable therapeutic window . The study utilized flow cytometry to assess cell viability post-treatment, confirming the compound's potential as an antileishmanial agent.

Cancer Cell Line Testing

In another investigation, several thiopyran derivatives were tested against A-549 and MDA-MB-231 cell lines using the MTT assay. Results indicated that some compounds exhibited cytotoxicity comparable to cisplatin, a standard chemotherapeutic agent. The most active compounds had IC50 values around 1.89 μM for A-549 cells, showcasing their potential as anticancer therapeutics .

Q & A

Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one, and how can reaction conditions be optimized for reproducibility?

A common method involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 4-fluorophenyl group. Key steps include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve yield .

- Temperature control : Reactions often proceed at 120°C in polar aprotic solvents (e.g., DMF) under inert atmospheres to prevent oxidation .

- Purification : Column chromatography or recrystallization ensures purity, monitored via HPLC or TLC.

Validation using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirms structural integrity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) at 298 K for high-resolution data.

- Refinement : SHELX programs (SHELXL for refinement, SHELXS for solution) are widely used due to their robustness in handling small-molecule crystallography .

- Validation : Check for R-factor convergence (target < 0.05) and mean C–C bond length deviations (e.g., ±0.006 Å) .

Q. What in silico methods are suitable for predicting the biological activity of this compound?

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are critical:

- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to predict anti-proliferative activity. A validated QSAR model (R² > 0.8) can prioritize derivatives for synthesis .

- Molecular docking : Dock the compound into target receptors (e.g., Polo-like kinase 1) using AutoDock Vina. Binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Lys82 in Plk1) indicate therapeutic potential .

Advanced Research Questions

Q. How can conflicting data between crystallographic and computational structural models be resolved?

Discrepancies often arise in bond angles or torsional conformations. Mitigation strategies include:

- Multi-technique validation : Compare SCXRD data with Density Functional Theory (DFT)-optimized geometries. Deviations >0.05 Å in bond lengths warrant re-examination of computational parameters (e.g., basis set selection) .

- Dynamic effects : Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories) assess conformational flexibility in solution, bridging static (X-ray) and dynamic (computational) models .

Q. What experimental strategies address low synthetic yields of thiopyran-4-one derivatives?

Yield optimization involves:

- Catalyst screening : Test Pd(OAc)₂ with Buchwald-Hartwig ligands for C–S bond formation.

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediates and adjust reaction time/temperature .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 15 h to 2 h) and improves yield by 20–30% .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact pharmacokinetic properties?

Comparative studies using ADMET prediction tools (e.g., SwissADME) reveal:

- Lipophilicity : Fluorine increases logP by ~0.5 units compared to chlorine, enhancing membrane permeability but reducing solubility .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂ > 4 h in vitro) .

- Toxicity : Fluorophenyl derivatives show lower hepatotoxicity (IC₅₀ > 100 μM) in HepG2 assays compared to chlorophenyl analogs .

Q. What mechanistic insights explain the compound’s interaction with enzymatic targets like C–S lyases?

Mechanistic studies involve:

- Stoichiometric analysis : Determine substrate-enzyme ratios via UV-Vis spectroscopy (e.g., 1:1 binding observed for ergothioneine analogs) .

- Kinetic isotope effects (KIEs) : Use deuterated substrates to identify rate-limiting steps (e.g., C–S bond cleavage) .

- Mutagenesis : Replace catalytic residues (e.g., Cys/Ser mutations) to confirm reaction mechanisms .

Q. How can high-throughput crystallography pipelines improve structural screening of derivatives?

Automated workflows using SHELXC/D/E enable rapid phasing and refinement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.